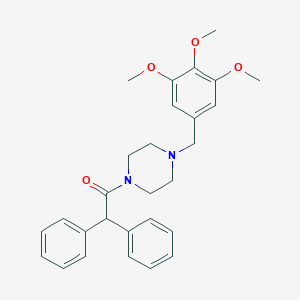
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DPTP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. DPTP has shown promising results in various scientific research studies, which have highlighted its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine may act by modulating the activity of various neurotransmitters, including serotonin and dopamine. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and monoamine oxidase.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2. Additionally, 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit antidepressant effects by modulating the activity of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages and limitations for lab experiments. One of the advantages of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the pharmacology of various diseases. However, one of the limitations of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the scientific research on 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One of the future directions is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of cancer. Another future direction is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of neurological disorders. Additionally, future research could focus on developing novel analogs of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzylamine in the presence of piperazine. The reaction proceeds via an amide bond formation, resulting in the formation of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Nombre del producto |
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Fórmula molecular |
C28H32N2O4 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H32N2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17,20H2,1-3H3 |
Clave InChI |
NIZMUGQYLPIDLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)